sodium;docosanoate

Catalog No.
S8106825
CAS No.
M.F
C22H43NaO2
M. Wt
362.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;docosanoate

Product Name

sodium;docosanoate

IUPAC Name

sodium;docosanoate

Molecular Formula

C22H43NaO2

Molecular Weight

362.6 g/mol

InChI

InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

CVYDEWKUJFCYJO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Sodium docosanoate, also known as sodium behenate, is a sodium salt derived from docosanoic acid, which is a long-chain saturated fatty acid. Its molecular formula is C22H43NaO2\text{C}_{22}\text{H}_{43}\text{NaO}_2, and it has a molecular weight of approximately 362.6 g/mol. This compound is characterized by its white, waxy appearance and is soluble in water, making it useful in various applications including food, cosmetics, and pharmaceuticals. Sodium docosanoate serves as an emulsifier and surfactant due to its amphiphilic properties, which allow it to stabilize mixtures of oil and water.

  • Neutralization: It reacts with acids to form docosanoic acid.
  • Saponification: It can be hydrolyzed to produce docosanoic acid and sodium hydroxide.
  • Oxidation: Sodium docosanoate can be oxidized to yield corresponding alcohols or ketones.

Common reagents for these reactions include hydrochloric acid and sulfuric acid for neutralization, sodium hydroxide for saponification, and potassium permanganate or hydrogen peroxide for oxidation reactions.

Sodium docosanoate exhibits significant biological activity, particularly as a surfactant in biochemical processes. It interacts with various enzymes such as lipases, which catalyze the hydrolysis of fats. This compound can act as a substrate for these enzymes, facilitating the breakdown of fatty acids. Additionally, sodium docosanoate influences cell signaling pathways and gene expression related to lipid metabolism, altering cellular lipid composition and affecting processes like cell growth and differentiation.

At the molecular level, sodium docosanoate binds to specific receptors on cell membranes, triggering intracellular signaling cascades that can activate or inhibit various enzymes involved in metabolic processes.

Sodium docosanoate can be synthesized through the neutralization of docosanoic acid with sodium hydroxide. The synthesis process typically involves the following steps:

  • Dissolve behenic acid (docosanoic acid) in water at elevated temperatures (around 90°C).
  • Add an aqueous solution of sodium hydroxide while stirring continuously.
  • After the reaction is complete, cool the mixture and stir to obtain sodium docosanoate.

In industrial settings, this process is scaled up using large reactors to ensure high yield and purity .

Sodium docosanoate has a wide range of applications across various industries:

  • Food Industry: Used as an emulsifier in food products.
  • Cosmetics: Functions as a surfactant and stabilizer in creams and lotions.
  • Pharmaceuticals: Acts as an excipient in drug formulations.
  • Industrial: Utilized in the production of lubricants and coatings due to its surfactant properties.

Its ability to stabilize oil-water mixtures makes it particularly valuable in formulations that require consistent texture and performance .

Research indicates that sodium docosanoate interacts with various biomolecules, influencing cellular functions. For example:

  • Enzyme Interaction: It modulates the activity of lipase enzymes, enhancing fat breakdown.
  • Membrane Interaction: Affects membrane fluidity and permeability by interacting with membrane proteins.
  • Gene Expression: Alters the expression of genes involved in lipid metabolism through interactions with transcription factors.

These interactions highlight its potential therapeutic applications in metabolic disorders.

Sodium docosanoate shares similarities with other long-chain fatty acid salts but exhibits unique properties due to its specific structure. Here are some comparable compounds:

Compound NameCAS NumberKey Characteristics
Sodium stearate822-16-2Derived from stearic acid; commonly used as a soap
Sodium palmitate408-28-4Derived from palmitic acid; used in cosmetics
Sodium laurate143-19-1Derived from lauric acid; known for antimicrobial properties
Sodium oleate143-19-1Derived from oleic acid; used for emulsification

Uniqueness of Sodium Docosanoate

Sodium docosanoate's uniqueness lies in its longer carbon chain (22 carbons), which enhances its emulsifying properties compared to shorter-chain fatty acids. This makes it particularly effective in stabilizing formulations that require a higher degree of viscosity or creaminess without compromising stability .

Hydrogen Bond Acceptor Count

2

Exact Mass

362.31607489 g/mol

Monoisotopic Mass

362.31607489 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-08-28

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